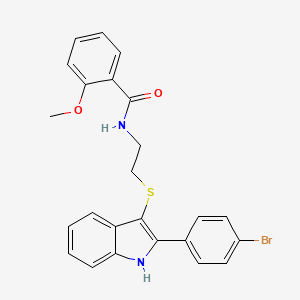

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide

Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is a benzamide derivative featuring a 2-methoxybenzamide core linked via a thioethyl chain to a 2-(4-bromophenyl)-1H-indol-3-yl moiety. This structure combines a brominated indole system with a sulfur-containing ethyl bridge, distinguishing it from simpler benzamide or indole derivatives.

Properties

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O2S/c1-29-21-9-5-3-7-19(21)24(28)26-14-15-30-23-18-6-2-4-8-20(18)27-22(23)16-10-12-17(25)13-11-16/h2-13,27H,14-15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACLWSLYSDGICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide typically involves multiple steps:

Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.

Amide Bond Formation: Finally, the methoxybenzamide moiety is introduced through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced bromophenyl derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide can be used as a probe to study protein-ligand interactions due to its potential binding affinity to certain proteins.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the bromophenyl group could enhance the compound’s affinity and specificity. The exact pathways and molecular interactions would require further experimental validation.

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between the target compound and selected analogs:

Pharmacological and Physicochemical Properties

- Metabolic Stability : The thioether linkage may resist oxidative degradation better than ethers (e.g., ’s phenylthio vs. oxygen-based linkages) .

Research Findings and Implications

- SAR Insights :

- Thioether vs. Ether : ’s phenylthio-indole derivative shows enhanced stability over oxygen-linked variants, supporting the target’s design rationale .

- Bromine vs. Methoxy : Bromine’s electron-withdrawing effect may alter electronic density on the indole ring, affecting π-π stacking or hydrogen bonding compared to electron-donating methoxy groups .

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and the biological implications of its activity based on diverse research findings.

Structural Characteristics

The compound features several notable structural components:

- Indole Core : Known for its role in various biological systems and pharmacological properties.

- Thioether Linkage : Enhances lipophilicity and may facilitate interactions with biological targets.

- Benzamide Moiety : Implicated in various therapeutic applications.

These functional groups suggest a unique profile that may confer distinct chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Indole Core : Condensation of 4-bromophenylhydrazine with a suitable ketone.

- Introduction of the Thioether Linkage : Achieved through nucleophilic substitution with a thiol.

- Acylation : The final step involves acylation with 2-methoxybenzoyl chloride under basic conditions.

This multi-step process allows for the generation of the target compound with specific functional characteristics conducive to biological activity .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, potentially influencing various biological pathways . The indole moiety's ability to engage with multiple biological targets enhances the compound's versatility in therapeutic contexts.

Antiproliferative Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole and benzamide have shown efficacy against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 μM . This suggests that this compound may also possess similar potential against tumor cells.

Comparative Antiproliferative Activities

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Hydroxy-substituted benzimidazole derivative | MCF-7 | 3.1 |

| Cyano-substituted benzimidazole derivative | HCT 116 | 3.7 |

Note: TBD indicates that specific IC50 data for the compound is still under investigation.

Case Studies

In a study investigating indole derivatives, compounds similar to this compound were synthesized and tested for their antiproliferative effects. The results indicated a correlation between structural modifications and enhanced biological activity, highlighting the importance of functional group positioning in determining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.